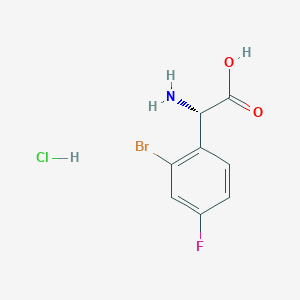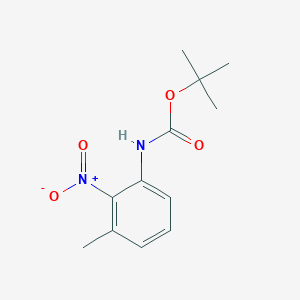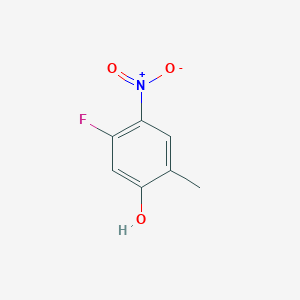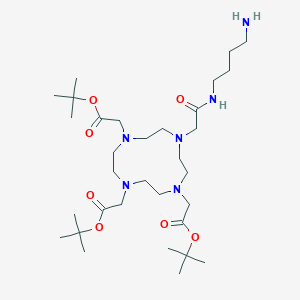
Pralidoxime Chloride
概要
説明
塩化プラリドキシムは、オキシムのファミリーに属する化合物であり、有機リン系化合物によって不活性化されたアセチルコリンエステラーゼに結合する能力で知られています。 それは、主に、特定の殺虫剤や神経剤への暴露によって発生する可能性のある有機リン系化合物中毒の解毒剤として使用されます . 塩化プラリドキシムは、しばしばアトロピンと、ジアゼパムまたはミダゾラムのいずれかと組み合わせて、このような中毒の治療に使用されます .
作用機序
塩化プラリドキシムは、有機リン系化合物によって阻害される酵素であるアセチルコリンエステラーゼを再活性化することによって、その効果を発揮します。 有機リン系化合物は、アセチルコリンエステラーゼの酯化部位に結合し、酵素の不活性化につながります . 塩化プラリドキシムは、酵素の陰イオン部位に結合し、セリン残基からリン酸基を置換して、活性酵素を再生します . これにより、酵素は蓄積されたアセチルコリンを分解し、正常な神経筋伝達を回復させることができます .
生化学分析
Biochemical Properties
Protopam Chloride plays a significant role in biochemical reactions. It acts by reactivating cholinesterase, an enzyme that is essential for normal nerve function . This reactivation occurs when Protopam Chloride binds to the phosphorylated cholinesterase, reversing the effects of the poison or drug .
Cellular Effects
Protopam Chloride has profound effects on various types of cells and cellular processes. It reverses muscle weakness or paralysis caused by a poison or certain drug overdose . It influences cell function by restoring the activity of cholinesterase, thereby allowing neuromuscular junctions to function normally .
Molecular Mechanism
The molecular mechanism of action of Protopam Chloride involves its binding interactions with biomolecules and its ability to reactivate cholinesterase. It binds to the phosphorylated cholinesterase, reversing the inactivation caused by the poison or drug . This reactivation allows the destruction of accumulated acetylcholine, restoring normal function at neuromuscular junctions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Protopam Chloride can change over time. It is stable in air and soluble in water . Its effects on cellular function, such as the reactivation of cholinesterase, can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Protopam Chloride can vary with different dosages in animal models. While specific dosage effects may depend on the particular model and the nature of the poisoning or overdose, Protopam Chloride is generally administered under physician supervision .
Metabolic Pathways
Protopam Chloride is involved in the metabolic pathway of cholinesterase reactivation. It interacts with the phosphorylated cholinesterase, reversing its inactivation . This interaction allows the destruction of accumulated acetylcholine, restoring normal function at neuromuscular junctions .
Transport and Distribution
Protopam Chloride is transported and distributed within cells and tissues via the bloodstream. The specific details of its transport and distribution may depend on the nature of the poisoning or overdose and the route of administration .
Subcellular Localization
The subcellular localization of Protopam Chloride is likely to be widespread due to its role in reactivating cholinesterase, an enzyme that is found throughout the body. The specific details of its localization and any effects on its activity or function may depend on the nature of the poisoning or overdose and the route of administration .
準備方法
合成経路と反応条件: 塩化プラリドキシムは、ピリジン-2-カルバルデヒドをヒドロキシルアミンで処理してピリジン-2-アルドキシムを形成することによって合成されます。 この中間体は、次にヨウ化メチルでアルキル化されて、ヨウ化物塩としてプラリドキシムが生成されます . 別の方法では、ピリジン-2-アルドキシムをアセトニトリル中でメタンスルホン酸メチルと反応させて2-PAMメシラートを生成し、次に乾燥した塩化水素をイソプロパノール中で処理して塩化プラリドキシムを生成します .
工業生産方法: 工業的な設定では、塩化プラリドキシムは、化合物を特定の量秤量し、40°C以下の温度で注射用水に溶解することによって製造されます。次に、溶液をpH2.5〜4.5に調整し、滅菌し、ろ過し、無菌充填します。 最終製品は、2°C〜8°Cの光を遮断した冷蔵条件で保管されます .
化学反応の分析
反応の種類: 塩化プラリドキシムは、主に置換反応を起こします。 それは有機リン系化合物と反応して、有機リン系化合物とアセチルコリンエステラーゼとの間に形成されたリン酸エステル結合を切断します . この反応は酵素を再活性化し、蓄積されたアセチルコリンを分解して、正常な神経筋機能を回復させます .
一般的な試薬と条件: 塩化プラリドキシムの合成に使用される一般的な試薬には、ピリジン-2-カルバルデヒド、ヒドロキシルアミン、ヨウ化メチル、メタンスルホン酸メチル、および乾燥した塩化水素が含まれます . 反応は、通常、アセトニトリルやイソプロパノールなどの溶媒中で、制御された温度とpH条件で行われます .
形成される主要な生成物: 塩化プラリドキシムと有機リン系化合物の反応から形成される主要な生成物は、再活性化されたアセチルコリンエステラーゼ酵素であり、その後、アセチルコリンを分解して、正常な神経筋機能を回復させることができます .
科学研究への応用
塩化プラリドキシムは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。 それは、有機リン系殺虫剤の広範な使用による、主要な公衆衛生上の問題である有機リン系化合物中毒の解毒剤として使用されています . 薬学化学では、塩化プラリドキシムは、アセチルコリンエステラーゼを再活性化して、神経剤の影響を打ち消す可能性について研究されています . また、新しい解毒剤や化学兵器の治療法の開発に関連する研究にも使用されています .
科学的研究の応用
Pralidoxime chloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an antidote for organophosphate poisoning, which is a major public health concern due to the widespread use of organophosphate pesticides . In medicinal chemistry, this compound is studied for its potential to reactivate acetylcholinesterase and counteract the effects of nerve agents . It is also used in research related to the development of new antidotes and treatments for chemical warfare agents .
類似化合物との比較
特性
IUPAC Name |
(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSLXSBYYMVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N/O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6735-59-7 (Parent) | |
| Record name | Pralidoxime chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1023495 | |
| Record name | Pralidoxime chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51-15-0, 14018-50-9 | |
| Record name | Pralidoxime chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pralidoxime chloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pralidoxime chloride [USAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014018509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pralidoxime chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyiminomethyl-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRALIDOXIME CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38X7XS076H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Protopam Chloride (pyridine-2-aldoxime methochloride) interact with its target and what are the downstream effects?
A1: Protopam Chloride functions as a cholinesterase reactivator, primarily targeting organophosphate-inhibited acetylcholinesterase [, ]. Organophosphates bind to the active site of acetylcholinesterase, rendering it unable to break down acetylcholine, leading to a buildup of acetylcholine and subsequent cholinergic crisis. Protopam Chloride, through its oxime group, binds to the phosphate moiety of the organophosphate, effectively removing it from the enzyme and restoring acetylcholinesterase activity [, ]. This reactivation alleviates the cholinergic symptoms caused by organophosphate poisoning.
Q2: What is the mechanism of action of Protopam Chloride in the context of organophosphate poisoning?
A2: Organophosphates exert their toxic effects by inhibiting acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine at nerve synapses [, ]. This inhibition leads to the accumulation of acetylcholine and excessive stimulation of cholinergic receptors, resulting in a range of symptoms collectively known as cholinergic crisis. Protopam Chloride acts as a cholinesterase reactivator by binding to the organophosphate molecule that is bound to the acetylcholinesterase enzyme [, ]. This binding facilitates the removal of the organophosphate from the enzyme, allowing acetylcholinesterase to resume its normal function of breaking down acetylcholine and restoring normal nerve impulse transmission [, ].
Q3: Can Protopam Chloride be used to treat poisoning from all types of pesticides?
A3: No, Protopam Chloride is not effective against all types of pesticides. While it is a recognized antidote for organophosphate poisoning, it is contraindicated in cases of carbamate poisoning []. In fact, administering Protopam Chloride in carbamate poisoning may worsen the symptoms. Therefore, accurate identification of the poisoning agent is crucial before administering Protopam Chloride.
Q4: Is Protopam Chloride effective when used alone in treating organophosphate poisoning?
A4: While Protopam Chloride plays a crucial role in reactivating acetylcholinesterase, it is most effective when used in conjunction with atropine in treating organophosphate poisoning [, ]. Atropine works by blocking the action of excess acetylcholine at muscarinic receptors, providing synergistic relief from cholinergic symptoms alongside Protopam Chloride's enzyme reactivation capabilities.
Q5: Are there any instances where the use of Protopam Chloride is not recommended in organophosphate poisoning cases?
A5: Yes, there are specific organophosphate compounds for which the use of Protopam Chloride is not recommended. For example, in cases of poisoning with the insecticide Sevin (carbaryl) or Diazinon, Protopam Chloride has been reported to potentially exacerbate the toxic effects rather than provide an antagonistic effect []. This highlights the importance of accurate identification of the specific organophosphate involved in the poisoning to ensure appropriate and safe treatment.
Q6: Has Protopam Chloride been investigated for uses other than organophosphate poisoning?
A6: Interestingly, there has been research exploring the potential use of Protopam Chloride in managing multiple sclerosis []. A study reported that the administration of Protopam Chloride in multiple sclerosis patients led to temporary ophthalmological changes followed by improvements in motor function and behavior []. This suggests a potential link between cholinesterase activity and the pathophysiology of multiple sclerosis, warranting further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)

![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)
